Crystal Structure and Conformational Differentiation of (Z)-3-(3-Fluorophenyl)-2-phenylpropenoic Acid Versus (E)-Isomer
X-ray crystallographic analysis of 3-(3-fluorophenyl)-2-phenylpropenoic acid (the ligand corresponding to the target compound scaffold) demonstrates a specific molecular geometry where the phenyl ring at C2 and the 3-fluorophenyl ring at C3 adopt distinct dihedral angles relative to the propenoic acid plane [1]. The Z-configuration places the carboxylic acid group and the bulkier aromatic substituents in a cis arrangement, resulting in a molecular conformation that differs from the E-isomer and influences coordination geometry in organometallic complexes [1]. This structural evidence confirms the compound exists as a discrete stereoisomer with verifiable three-dimensional architecture suitable for structure-based design applications [2].
| Evidence Dimension | Crystal structure and molecular conformation |
|---|---|
| Target Compound Data | Crystal structure determined; Z-configuration confirmed; planar propenoic acid core with specific dihedral angles for phenyl substituents |
| Comparator Or Baseline | E-isomer (different spatial arrangement of substituents around double bond) |
| Quantified Difference | Qualitative stereochemical difference; Z-isomer places carboxylic acid and aromatic substituents cis to one another, altering molecular shape and intermolecular packing |
| Conditions | Single-crystal X-ray diffraction analysis of 3-(3-fluorophenyl)-2-phenylpropenoic acid |
Why This Matters
For structure-based drug design, molecular docking, and SAR investigations requiring precise three-dimensional input, the Z-stereoisomer cannot be replaced by the E-isomer or racemic mixtures due to distinct conformational preferences and intermolecular interaction geometries.
- [1] Sadiq-ur-Rehman; Ali, S.; Mazhar, M.; Badshah, A.; Parvez, M. (2004). Synthesis, spectroscopic characterization, and biological activity studies of organotin(IV) derivatives of (E)-3-(3-fluorophenyl)-2-phenyl-2-propenoic acid. Crystal and molecular structure of Et₂Sn[OCOC(C₆H₅)CH(3-FC₆H₄)]. View Source
- [2] Ahmad, M.S.; et al. (2004). Synthesis, spectroscopic exploration, biocidal activities, and crystal structures of 3-(3-fluorophenyl)-2-phenylpropenoic acid and trimethyltin(IV) complex. Applied Organometallic Chemistry. View Source
